Differential Inactivation: oNADH vs. oNADPH
A direct head-to-head comparison reveals that oNADH causes partial, time-dependent inactivation of NAD-dependent isocitrate dehydrogenase, whereas oNADPH causes total inactivation of the same enzyme [1]. This demonstrates a fundamental difference in their mechanism of action and ultimate effect on enzyme function, which is critical for experimental design.
| Evidence Dimension | Maximum enzyme inactivation |
|---|---|
| Target Compound Data | Activity decreases to a limiting value of 40% of initial enzyme activity. |
| Comparator Or Baseline | oNADPH causes total inactivation (activity decreases to 0% of initial enzyme activity). |
| Quantified Difference | oNADH reduces activity by 60%; oNADPH reduces activity by 100%. |
| Conditions | Incubation of 1-3 mM oNAD or oNADH with pig heart NAD-dependent isocitrate dehydrogenase. |
Why This Matters
This quantitative difference dictates the choice of reagent: oNADH is for partial inactivation or probing specific sites, while oNADPH is for complete enzyme shutdown.
- [1] Saha A, Colman RF. Modification of NAD-dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivatives of NAD, NADH, NADP, and NADPH. Arch Biochem Biophys. 1988 Aug 1;264(2):665-77. doi: 10.1016/0003-9861(88)90333-5. PMID: 3401017. View Source
